molecular formula C20H24ClNO B15189746 Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride CAS No. 96783-22-1

Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride

Katalognummer: B15189746
CAS-Nummer: 96783-22-1
Molekulargewicht: 329.9 g/mol
InChI-Schlüssel: SOJNRMFEWLPYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with phenyl and phenylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

96783-22-1

Molekularformel

C20H24ClNO

Molekulargewicht

329.9 g/mol

IUPAC-Name

2-phenyl-2-(2-phenylethylamino)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c22-19-13-7-8-15-20(19,18-11-5-2-6-12-18)21-16-14-17-9-3-1-4-10-17;/h1-6,9-12,21H,7-8,13-16H2;1H

InChI-Schlüssel

SOJNRMFEWLPYNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)NCCC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanone with phenyl and phenylethylamine under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexanone, 2-(ethylamino)-2-phenyl-
  • 2-Phenylcyclohexanone

Uniqueness

Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.